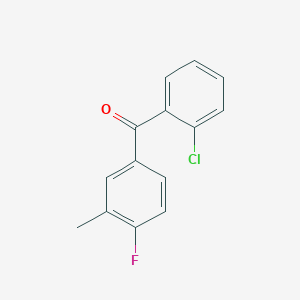

2-Chloro-4'-fluoro-3'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGVFSJQDNUMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641762 | |

| Record name | (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59396-46-2 | |

| Record name | (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4'-fluoro-3'-methylbenzophenone CAS 59396-46-2 properties

An In-Depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS 59396-46-2): Synthesis, Characterization, and Applications in Modern Chemistry

Introduction: The Benzophenone Scaffold in Advanced Research

In the landscape of medicinal chemistry and material science, the benzophenone core stands out as a privileged scaffold. Its rigid, diaryl ketone structure is a cornerstone in the design of numerous biologically active compounds and high-performance materials. This guide focuses on a specific, strategically substituted derivative: This compound (CAS 59396-46-2).

The deliberate placement of a chlorine atom, a fluorine atom, and a methyl group across the two phenyl rings creates a molecule with a unique electronic and steric profile. These substituents significantly modulate properties such as reactivity, lipophilicity, and metabolic stability, making this compound a valuable building block for targeted synthesis. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the logical synthesis, predictive characterization, and potential applications of this versatile chemical intermediate.

Physicochemical and Computed Properties

The foundational characteristics of this compound are essential for planning its use in synthetic applications. While extensive experimental data for this specific isomer is not widely published, its core properties can be reliably identified.

| Property | Value | Source |

| CAS Number | 59396-46-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₀ClFO | [1][3] |

| Molecular Weight | 248.68 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2Cl | |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | (Predicted) Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water |

Synthesis and Mechanistic Insights

The construction of unsymmetrical benzophenones is most commonly achieved via the Friedel-Crafts acylation, a robust method for forming aryl-aryl ketone linkages.[5][6] The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategy

A logical approach involves the acylation of a substituted aromatic ring with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The most strategically sound pathway for synthesizing this compound is the reaction of 2-chlorobenzoyl chloride with 3-fluorotoluene .

Causality of this choice: The directing effects of the substituents on 3-fluorotoluene guide the incoming electrophile. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The position para to the methyl group is the most sterically accessible and electronically activated site for acylation, leading to the desired product. Alternative routes, such as acylating chlorobenzene with a 4-fluoro-3-methylbenzoyl chloride, would likely yield a more complex mixture of isomers, complicating purification.

Proposed Synthesis Workflow

The following workflow outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charging: Charge the flask with anhydrous dichloromethane (DCM, 5 mL per 1 mmol of limiting reagent) and 3-fluorotoluene (1.2 equivalents). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) to the stirred solution in small portions, ensuring the internal temperature does not exceed 10 °C. Rationale: AlCl₃ is highly reactive with atmospheric moisture and its reaction with the solvent is exothermic.

-

Acylating Agent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion without promoting side reactions.

-

Reaction Quenching: Cool the flask back to 0 °C and very slowly pour the reaction mixture into a separate beaker containing crushed ice and a small amount of concentrated hydrochloric acid. Stir vigorously until the dark color dissipates. Rationale: This hydrolyzes the aluminum chloride complexes and protonates the ketone, making it soluble in the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Rationale: The acid wash removes residual aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[7][8] The Lewis acid catalyst is essential for generating the highly reactive acylium ion electrophile.

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is critical. The following table outlines the expected spectroscopic signatures for this compound.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (7.0-8.0 ppm): A complex pattern of multiplets corresponding to the 7 aromatic protons. Protons on the 2-chlorophenyl ring will show distinct splitting, as will the protons on the trisubstituted 4-fluoro-3-methylphenyl ring.- Methyl Region (~2.3 ppm): A singlet corresponding to the 3 protons of the methyl group. |

| ¹³C NMR | - Carbonyl Carbon (~195 ppm): A single peak for the ketone carbon, characteristic of benzophenones.- Aromatic Carbons (115-140 ppm): Multiple peaks corresponding to the 12 aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant (J-coupling).- Methyl Carbon (~20 ppm): A single peak for the methyl carbon. |

| IR Spectroscopy | - C=O Stretch (~1660 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.- C-Cl Stretch (~750 cm⁻¹): A moderate absorption in the fingerprint region.- C-F Stretch (~1230 cm⁻¹): A strong absorption band.- Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to moderate bands. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 248, with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of ³⁷Cl. |

Rationale: These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups present in the molecule. For definitive structural confirmation, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.

Applications and Future Research Directions

As a functionalized benzophenone, this compound is not an end-product but a valuable intermediate. Its utility stems from the ability to further modify its structure.

-

Drug Discovery: Halogenated benzophenones are key scaffolds in the development of various therapeutic agents.[9][10] The chlorine and fluorine atoms provide sites for metabolic blocking and can enhance binding affinity through halogen bonding. The ketone can be reduced to an alcohol or serve as a handle for further derivatization, making this compound a promising starting point for libraries targeting cancer, inflammation, or neurodegenerative diseases.[9]

-

Material Science: The benzophenone core is a well-known photoinitiator.[9] This derivative could be explored in the formulation of UV-curable coatings, inks, and adhesives, where its specific substitution pattern might fine-tune absorption spectra and curing efficiency.

-

Organic Synthesis: It serves as a building block for more complex molecular architectures through reactions targeting the ketone or through cross-coupling reactions at the C-Cl bond.

Safety and Handling

While toxicological properties for this specific compound have not been fully investigated, it should be handled with the care afforded to all laboratory chemicals.[2] The following precautions are based on data from structurally related compounds.[11][12][13]

| Hazard Category | Description and Handling Precautions |

| Eye Irritation | Causes serious eye irritation. Action: Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[11] |

| Skin Irritation | Causes skin irritation. Action: Wear nitrile gloves and a lab coat. Wash skin thoroughly with soap and water after handling.[11][12] |

| Inhalation | May cause respiratory irritation. Action: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12][14] |

| Ingestion | May be harmful if swallowed. Action: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.[11] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |

References

- This compound. (n.d.). Google.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- This compound. (n.d.). Matrix Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (2017). The Royal Society of Chemistry.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Safety Data Sheet. (2025). ChemScene.

- SAFETY DATA SHEET. (2024). Fisher Scientific.

- Safety Data Sheet. (n.d.). Aaron Chemicals.

- 2-Chloro-4'-fluorobenzophenone. (n.d.). PubChem.

- 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). Matrix Scientific.

- Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. (n.d.). PrepChem.com.

- An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. (n.d.). Benchchem.

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Friedel-Crafts Acylation. (2018). YouTube.

- Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). ResearchSpace@UKZN.

- Friedel-Crafts Acylation. (n.d.). SynArchive.

- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025). Request PDF.

- This compound. (n.d.). Benchchem.

- The Versatile Scaffold: 3,4-Dichloro-4'-fluorobenzophenone as a Cornerstone in Modern Drug Discovery. (2025). Benchchem.

Sources

- 1. echemi.com [echemi.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. aaronchem.com [aaronchem.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzophenone core, offers a versatile scaffold for the development of novel compounds in the pharmaceutical and material science sectors. The presence of these functional groups can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists. This guide provides a comprehensive overview of the available physicochemical properties, a probable synthetic route, potential applications, and safety considerations for this compound.

Molecular Structure

The molecular structure of this compound is characterized by a central carbonyl group connecting a 2-chlorophenyl ring and a 4-fluoro-3-methylphenyl ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure and data from analogous compounds, the following properties can be identified or estimated.

| Property | Value | Source |

| CAS Number | 59396-46-2 | Internal Search |

| Molecular Formula | C₁₄H₁₀ClFO | Internal Search |

| Molecular Weight | 248.69 g/mol | Internal Search |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like alcohols, acetone, and chloroform; practically insoluble in water. | [1] |

Synthesis

The most probable and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation .[2][3] For this compound, this would likely involve the reaction of 2-chlorobenzoyl chloride with 3-fluoro-4-methyltoluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: General Friedel-Crafts Acylation

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum chloride.

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride in the same solvent from the dropping funnel. After the addition is complete, add 3-fluoro-4-methyltoluene dropwise while maintaining the low temperature.

-

Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Potential Applications

While specific applications for this compound are not widely documented, its structural motifs are present in molecules with known biological activities and material properties.

-

Pharmaceutical Synthesis: Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique combination of substituents in this molecule could be exploited to synthesize novel drug candidates. The chlorine and fluorine atoms can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets.

-

Material Science: Halogenated aromatic compounds are of significant interest in materials science due to their influence on electronic, thermal, and optical properties.[5] Benzophenones are also used as photoinitiators and UV blockers.[4] This compound could serve as a monomer or an intermediate for the synthesis of specialty polymers, liquid crystals, or organic electronic components with tailored properties.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the Globally Harmonized System (GHS) classification of the closely related compound 2-Chloro-4'-fluorobenzophenone (CAS No. 1806-23-1), it is prudent to handle this chemical with caution.

GHS Hazard Classification (of 2-Chloro-4'-fluorobenzophenone):

-

Health Hazard: Suspected of causing genetic defects (H341).

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The methyl group protons would appear as a singlet in the upfield region. The splitting patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around δ 195 ppm). Aromatic carbons would appear in the region of δ 120-140 ppm, with carbons attached to electronegative atoms (Cl, F) showing distinct chemical shifts. The methyl carbon would appear in the upfield region.

-

FT-IR: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1660 cm⁻¹. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine would result in a significant M+2 peak. Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Conclusion

This compound is a chemical intermediate with potential for use in the development of new pharmaceuticals and advanced materials. While specific experimental data on its physicochemical properties, synthesis, and applications are limited, this guide provides a foundational understanding based on its structure and the properties of analogous compounds. Further research is warranted to fully characterize this compound and explore its potential in various scientific and industrial fields. Researchers should exercise caution when handling this compound, adhering to the safety guidelines for similar hazardous chemicals.

References

-

Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. National Institutes of Health. [Link]

-

2-Chloro-4'-fluorobenzophenone. PubChem. [Link]

-

BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]

-

Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. PubMed. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Request PDF. [Link]

-

Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

-

2-Chloro-4-fluorobenzotrichloride. PubChem. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Sci-Hub. [Link]

- Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Experimental Chemistry II. Oregon State University. [Link]

-

synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents. ResearchGate. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

-

The Role of Halogenated Aromatics in Materials Science: Focus on 2-Chloro-3-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- US5053557A - Process for preparing 2-chloro-4-fluorophenol.

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Introduction: The Significance of Substituted Benzophenones

Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science. Their rigid diarylketone scaffold serves as a versatile template for the development of a wide range of biologically active molecules and functional materials. The specific compound, 2-Chloro-4'-fluoro-3'-methylbenzophenone, incorporates key structural motifs – a halogenated phenyl ring and a fluoro-methyl substituted phenyl ring – that can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive, in-depth technical overview of a robust and regioselective pathway for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Synthesis Pathway: The Friedel-Crafts Acylation Approach

The cornerstone of modern aromatic ketone synthesis is the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds on an aromatic ring.[1][2] For the synthesis of an unsymmetrical diarylketone like this compound, a strategic disconnection approach is paramount to ensure high regioselectivity and yield.

Two primary retrosynthetic disconnections are possible:

-

Route A: Acylation of 4-fluoro-3-methyltoluene with 2-chlorobenzoyl chloride.

-

Route B: Acylation of chlorobenzene with 4-fluoro-3-methylbenzoyl chloride.

While both routes are chemically plausible, Route B presents a more strategic and reliable pathway for several key reasons:

-

Commercial Availability of Key Intermediate: 4-Fluoro-3-methylbenzoyl chloride is a commercially available starting material, streamlining the synthetic process and enhancing its industrial applicability.[3][4][5]

-

Predictable Regioselectivity: The chlorine atom on chlorobenzene is an ortho-, para-directing deactivator.[6][7][8] Friedel-Crafts acylation of chlorobenzene is well-documented to yield the para-substituted product as the major isomer due to reduced steric hindrance compared to the ortho positions.[9][10] This inherent regioselectivity is crucial for minimizing the formation of undesired isomers and simplifying purification.

This guide will therefore focus on the detailed execution of Route B.

Visualizing the Synthesis Workflow

The overall synthetic workflow for Route B is depicted below.

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Pillar 2: Trustworthiness - A Self-Validating System

A robust synthetic protocol incorporates in-process controls and rigorous characterization to ensure the identity and purity of the final product.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier |

| 4-Fluoro-3-methylbenzoyl chloride | ≥97% | Commercially available |

| Chlorobenzene | Anhydrous, ≥99.8% | Commercially available |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Commercially available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |

| Hydrochloric Acid (HCl) | 1 M solution | Reagent Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Reagent Grade |

| Brine (Saturated NaCl) | Aqueous solution | Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially available |

| Ethyl Acetate | HPLC Grade | Commercially available |

| Hexanes | HPLC Grade | Commercially available |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 4-fluoro-3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C. Following this, anhydrous chlorobenzene (1.2 equivalents) is added dropwise over 30 minutes, ensuring the temperature remains between 0-5 °C. [11]4. Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 3-5 hours.

-

In-Process Control (TLC Monitoring): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The disappearance of the starting material (4-fluoro-3-methylbenzoyl chloride) indicates the completion of the reaction.

-

Work-up: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice (100 g) and 1 M HCl (50 mL). [10]The mixture is stirred until all solids dissolve.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The organic layers are combined.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. [12]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: To compare with literature values if available, as a sharp melting point is indicative of high purity.

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and mechanistic discussions presented in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature and authoritative chemical resources.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Fluoro-3-methylbenzoyl chloride | 172.58 | 1.0 |

| Chlorobenzene | 112.56 | 1.2 |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.1 |

| This compound | 248.69 | (Theoretical) 1.0 |

| Expected Yield: | 75-85% |

Note: The expected yield is an estimate based on similar Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and purification efficiency.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 4-fluoro-3-methylbenzoyl chloride offers a reliable, regioselective, and scalable route to this valuable substituted benzophenone. By adhering to the detailed protocol, exercising careful control over reaction parameters, and employing rigorous purification and characterization techniques, researchers can confidently produce this compound in high purity and yield. This guide serves as a testament to the power of strategic retrosynthetic analysis and the application of fundamental organic reactions to achieve complex molecular targets.

References

-

Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]

- El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 57-66.

-

Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. Retrieved from [Link]

-

ResearchGate. (2010). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

- Olah, G. A., Kobayashi, S., & Nishimura, J. (1973). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 95(2), 564-569.

- Gore, P. H. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2333-2336.

- Google Patents. (2013). US Patent for a related synthesis.

- Google Patents. (2019). Preparation method of 2-chloro-4'-fluoroacetophenone.

-

ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

-

Allen. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]

-

Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

- Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Acylation with Amides. Organic letters, 9(10), 1979–1982.

-

Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (2013). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

Stenutz. (n.d.). 4-fluoro-3-methylbenzoyl chloride. Retrieved from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

-

MDPI. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. Retrieved from [Link]

- Google Patents. (2019). Method for purifying and separating benzophenone.

-

PubChem. (n.d.). 2-Chloro-4-fluorobenzotrichloride. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization, and crystal structure of modified benzophenone UV-absorber containing reactive group. Retrieved from [Link]

-

Semantic Scholar. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Conformations of substituted benzophenones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-fluoro-3-methylbenzoyl chloride [stenutz.eu]

- 5. 4-氟-3-甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]

- 7. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel-Crafts Acylation [www1.udel.edu]

Foreword: A Predictive Approach to Spectroscopic Characterization

An In-depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4'-fluoro-3'-methylbenzophenone

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound represents a unique substitution pattern on the versatile benzophenone scaffold, suggesting its potential as a key intermediate in the synthesis of complex molecular architectures. While public spectral databases do not currently feature a comprehensive experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and extensive data from structurally analogous molecules to construct a robust, predictive spectroscopic profile. This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the characterization of this and similar compounds. By explaining the causality behind expected spectral features, we aim to provide a self-validating framework for analysis, grounded in established scientific literature.

Molecular Structure and Key Features

This compound is an unsymmetrically substituted diaryl ketone. Its structure comprises a central carbonyl group linking a 2-chlorophenyl ring and a 4-fluoro-3-methylphenyl ring. The electronic and steric effects of these substituents—the electron-withdrawing chloro and fluoro groups, and the electron-donating methyl group—create a distinct electronic environment that will be reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Basis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups possess characteristic vibrational frequencies, making IR spectroscopy an invaluable tool for identifying the presence of key structural motifs. For substituted benzophenones, the most diagnostic absorption bands are the C=O stretch of the ketone and various vibrations associated with the substituted aromatic rings.[1]

2.2. Predicted IR Absorption Data

The predicted IR spectrum of this compound will be dominated by a strong carbonyl stretch, with additional characteristic peaks from the aromatic rings and their substituents.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & References |

| C=O (Ketone) | Stretching | 1660 - 1675 | Strong, Sharp | The carbonyl stretch in benzophenones is typically around 1665 cm⁻¹. Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The precise position is influenced by the electronic effects of ring substituents.[2][3] |

| C=C (Aromatic) | Stretching | 1580 - 1610 | Medium - Strong | Multiple bands are expected due to the two different aromatic rings. |

| C-H (Aromatic) | Stretching | 3050 - 3100 | Medium - Weak | |

| C-H (Methyl) | Stretching | 2850 - 2960 | Medium | Characteristic of the -CH₃ group. |

| C-F | Stretching | 1200 - 1250 | Strong | The C-F bond gives a strong, characteristic absorption. |

| C-Cl | Stretching | 700 - 750 | Medium - Strong | The position can be influenced by the substitution pattern on the aromatic ring. |

2.3. Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Ensure the solid sample is dry and crystalline. No further preparation is typically needed.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Basis

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is determined by its local electronic environment, while spin-spin coupling between neighboring nuclei provides connectivity information.[4]

3.2. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The chemical shifts are influenced by the anisotropic effect of the carbonyl group and the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale & References |

| H-6' (ortho to -CH₃) | ~7.6 - 7.8 | Doublet of Doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2 | Deshielded by proximity to the carbonyl. Coupled to both the fluorine and the adjacent proton. |

| H-2', H-5' | ~7.1 - 7.4 | Multiplet (m) | The exact shifts and multiplicities will depend on complex coupling with each other and the fluorine atom. Data from 4-fluorotoluene can be used as a reference.[5][6] | |

| Aromatic Protons (2-chlorophenyl ring) | ~7.3 - 7.6 | Multiplet (m) | The four protons on this ring will form a complex multiplet due to their proximity to the electron-withdrawing chloro group and the carbonyl. | |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | Aromatic methyl groups typically appear in this region. |

3.3. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 14 distinct signals, one for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & References |

| C=O (Carbonyl) | 194 - 197 | The carbonyl carbon of benzophenones is highly deshielded and appears far downfield.[7][8] |

| C-Cl | 130 - 134 | The carbon directly attached to chlorine is deshielded. |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon attached to fluorine shows a very high chemical shift and a large one-bond coupling constant. |

| Quaternary Carbons (aromatic) | 135 - 145 | Includes the carbons attached to the carbonyl group and the methyl-substituted carbon. |

| CH Carbons (aromatic) | 115 - 135 | The exact shifts are influenced by the substituents. Carbons ortho and para to the fluorine will show coupling. |

| -CH₃ | 20 - 22 | Typical range for an aromatic methyl carbon. |

3.4. Standard Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz). The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections should be performed.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

4.1. Theoretical Basis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern.

4.2. Predicted Mass Spectrum and Fragmentation

The molecular ion peak will be crucial for confirming the molecular formula. The presence of a chlorine atom will result in a characteristic isotopic pattern.[9]

-

Molecular Ion (M⁺): The nominal molecular weight is 248.69 g/mol . The mass spectrum will show a molecular ion peak at m/z = 248 (for the ³⁵Cl isotope) and an M+2 peak at m/z = 250 (for the ³⁷Cl isotope) with a relative intensity of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for benzophenones is α-cleavage on either side of the carbonyl group.

Caption: Predicted primary fragmentation pathways in mass spectrometry.

4.3. Standard Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column). A typical temperature program might start at 100°C, hold for 2 minutes, and then ramp to 280°C at 10°C/min.

-

MS Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the GC peak of the compound are analyzed.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous structures, we have constructed a comprehensive expected dataset for IR, ¹H NMR, ¹³C NMR, and mass spectrometry. These predictions, coupled with the provided standardized protocols, offer a robust framework for the empirical characterization and structural verification of this novel compound, thereby facilitating its potential application in research and development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 96747, 2-Chloro-4-fluorotoluene." PubChem, [Link]. Accessed January 15, 2026.[5]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 74547, 2-Chloro-4'-fluorobenzophenone." PubChem, [Link]. Accessed January 15, 2026.[10]

-

Google Patents. "US5053557A - Process for preparing 2-chloro-4-fluorophenol." . Accessed January 15, 2026.[11]

-

Oregon State University. "Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010." [Link]. Accessed January 15, 2026.[2]

-

ResearchGate. "Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone." [Link]. Accessed January 15, 2026.[12]

-

Google Patents. "CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone." . Accessed January 15, 2026.[13]

-

The Royal Society of Chemistry. "Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41." [Link]. Accessed January 15, 2026.[7]

-

Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane." [Link]. Accessed January 15, 2026.[9]

-

Lizhuo Pharmaceutical Technology. "China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory." [Link]. Accessed January 15, 2026.[14]

-

ResearchGate. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." [Link]. Accessed January 15, 2026.[15]

-

AIP Publishing. "The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones." [Link]. Accessed January 15, 2026.[1]

-

NIST. "2-Chloro-4-fluorobenzaldehyde." NIST WebBook, [Link]. Accessed January 15, 2026.[16]

-

SciSpace. "The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968)." [Link]. Accessed January 15, 2026.[17]

-

SpectraBase. "2-Chloro-4-fluorobenzaldehyde - Optional[1H NMR] - Spectrum." [Link]. Accessed January 15, 2026.[18]

-

Chemsrc. "2-chloro-1-fluoro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene." [Link]. Accessed January 15, 2026.[19]

-

Science Alert. "Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study." [Link]. Accessed January 15, 2026.[3]

-

Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane." [Link]. Accessed January 15, 2026.[8]

-

Preprints.org. "Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone." [Link]. Accessed January 15, 2026.[20]

-

Doc Brown's Chemistry. "C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum." [Link]. Accessed January 15, 2026.[4]

-

The Royal Society of Chemistry. "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium." [Link]. Accessed January 15, 2026.[21]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Experimental Chemistry II [sites.science.oregonstate.edu]

- 3. scialert.net [scialert.net]

- 4. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-fluorotoluene(452-73-3) IR Spectrum [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 14. China 2-chloro-4-fluoro-3-methylbenzonitrile Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Chloro-4-fluorobenzaldehyde [webbook.nist.gov]

- 17. scispace.com [scispace.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. CAS#:80844-10-6 | 2-chloro-1-fluoro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene | Chemsrc [chemsrc.com]

- 20. chemrevlett.com [chemrevlett.com]

- 21. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4'-fluoro-3'-methylbenzophenone. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the NMR data for this specific molecule. We will explore predicted chemical shifts, coupling constants, and multiplicity patterns, explaining the rationale behind these assignments based on the electronic effects of the chloro, fluoro, and methyl substituents. Furthermore, this guide outlines a standard experimental protocol for data acquisition and discusses the application of advanced 2D NMR techniques for unambiguous structural confirmation. The methodologies and interpretations presented herein serve as a robust framework for the characterization of complex substituted aromatic compounds.

Introduction: The Significance of this compound

Substituted benzophenones are a cornerstone of synthetic chemistry, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific compound, this compound, incorporates several functional groups that modulate its electronic properties and reactivity: an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methyl group.[1] This unique combination makes it a valuable precursor for synthesizing more complex molecular architectures.

Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of such a compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.[2] This guide provides an expert-level interpretation of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts and spin-spin coupling, to serve as an authoritative reference for scientists working with this molecule or its analogs.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and unambiguous atom numbering system. The structure of this compound is presented below, with each carbon and proton systematically labeled to facilitate discussion of the NMR assignments.

Figure 1: Molecular structure and numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show eight distinct signals corresponding to the eight chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment; electron-withdrawing groups (like -Cl, -F, and C=O) deshield nearby protons, shifting their signals downfield, while electron-donating groups (like -CH₃) cause an upfield shift.[2][3]

Analysis of Aromatic Protons

-

Ring A (2-Chloro Ring): The four protons (H3, H4, H5, H6) on the chloro-substituted ring are expected to appear as complex multiplets due to mutual spin-spin coupling. The proton ortho to the carbonyl group (H6) and the proton ortho to the chlorine (H3) will be the most deshielded.

-

Ring B (Fluoro-Methyl Ring): The three protons on this ring (H2', H5', H6') have their chemical shifts and multiplicities dictated by the combined effects of the methyl and fluoro substituents. A key feature is the presence of H-F coupling, which will further split the signals of nearby protons.[4] Specifically, H5' will show ortho H-F coupling (~8-10 Hz) and H2' will show meta H-F coupling (~4-8 Hz).[4]

Analysis of the Methyl Protons

The methyl group (-CH₃) protons are attached to an sp³ hybridized carbon and are shielded relative to the aromatic protons. They are not adjacent to any other protons, so their signal is expected to be a sharp singlet.

Summary Table of Predicted ¹H NMR Data

The following table summarizes the predicted spectral data. Chemical shifts are estimated based on data from analogous substituted benzophenones and established substituent effects.[5][6]

| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H3, H4, H5, H6 | 7.30 - 7.60 | Multiplet (m) | J(H-H) ortho ≈ 7-9, meta ≈ 1-3 | 4H |

| H2' | 7.55 - 7.65 | Doublet of doublets (dd) | J(H-H) meta ≈ 2-3; J(H-F) meta ≈ 4-6 | 1H |

| H6' | 7.45 - 7.55 | Doublet of doublets (dd) | J(H-H) ortho ≈ 8-9; J(H-H) meta ≈ 2-3 | 1H |

| H5' | 7.10 - 7.25 | Triplet of doublets (td) or ddd | J(H-H) ortho ≈ 8-9; J(H-F) ortho ≈ 8-10 | 1H |

| H(Me) | 2.30 - 2.45 | Singlet (s) | N/A | 3H |

Table 1: Predicted ¹H NMR spectral assignments for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

Due to the lack of symmetry, the ¹³C NMR spectrum is expected to display 14 unique signals for each of the 14 carbon atoms. The most prominent features will be the downfield signal of the carbonyl carbon and the characteristic splitting patterns of the carbons on the fluoro-substituted ring due to C-F coupling.[4]

Analysis of Key Carbon Signals

-

Carbonyl Carbon (C7): The C=O group is highly deshielded and will appear at the far downfield end of the spectrum, typically around 194-196 ppm.[5]

-

Fluoro-Substituted Carbons: The carbon directly bonded to fluorine (C4') will appear as a doublet with a very large one-bond coupling constant (¹J(C-F) > 200 Hz).[4] The adjacent carbons (C3' and C5') will also show smaller two-bond C-F couplings (²J(C-F)), and C2' and C6' will show three-bond couplings (³J(C-F)).

-

Methyl Carbon (CMe): This sp³ carbon will be the most upfield signal in the spectrum.

Summary Table of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C7 (C=O) | 194 - 196 | s | N/A |

| C4' | 162 - 165 | d | ¹J(C-F) ≈ 250 |

| C1, C2, C1' | 135 - 140 | s, s, d | ³J(C-F) for C1' ≈ 3-5 |

| C3', C3, C4, C5, C6 | 125 - 134 | d, s, s, s, s | ²J(C-F) for C3' ≈ 15-20 |

| C2' | 128 - 132 | d | ³J(C-F) ≈ 8-10 |

| C6' | 123 - 126 | d | ⁴J(C-F) ≈ 3-5 |

| C5' | 115 - 118 | d | ²J(C-F) ≈ 21-23 |

| C(Me) | 20 - 22 | s | N/A |

Table 2: Predicted ¹³C NMR spectral assignments for this compound in CDCl₃.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, complex aromatic spin systems often require 2D NMR techniques for definitive assignment. These experiments reveal correlations between nuclei, providing an unambiguous map of the molecular structure.

-

COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[4] It would be used to trace the connectivity of protons within each aromatic ring, for example, showing a correlation between H5' and H6'.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[4] It allows for the direct assignment of all protonated carbons (e.g., linking the signal at ~2.35 ppm to the C(Me) carbon at ~21 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away.[4] It is essential for assigning quaternary (non-protonated) carbons and for connecting the molecular fragments.

The diagram below illustrates the most critical HMBC correlations that would solidify the structural assignment.

Figure 2: Key predicted HMBC correlations for structural verification.

Standard Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following outlines a field-proven methodology for acquiring high-quality NMR spectra for this type of compound.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm (~6400 Hz).

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 240 ppm (~24,000 Hz).

-

Acquisition Time: ~1.4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

-

Figure 3: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive NMR analysis of this compound reveals a distinct set of spectral signatures that are fully consistent with its proposed structure. The predicted ¹H and ¹³C spectra are characterized by complex aromatic multiplets and specific splitting patterns arising from H-H, H-F, and C-F spin-spin coupling. This in-depth guide provides a robust framework for interpreting these spectra, highlighting the causality between molecular structure and the resulting NMR data. By following the outlined experimental protocols and utilizing advanced 2D NMR techniques, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

-

The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. [Link]

-

Srinivasan, B., et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Ann. Magn. Reson. Vol. 8, Issue 1/2, 9-13. [Link]

-

ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

-

Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. [Link]

-

PubChem. (n.d.). 2-Chloro-4'-fluorobenzophenone. [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone. [Link]

-

Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts. [Link]

- Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.

-

PubMed. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometric Analysis of 2-Chloro-4'-fluoro-3'-methylbenzophenone

Introduction: The Analytical Significance of Substituted Benzophenones

2-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted aromatic ketone of significant interest in synthetic chemistry, serving as a potential building block in the development of novel pharmaceutical agents and materials. The precise substitution pattern on its two phenyl rings dictates its chemical reactivity and ultimately its utility. Therefore, the unambiguous structural confirmation of this molecule is paramount. This guide provides an in-depth exploration of two powerful analytical techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectra, offering a robust framework for researchers, scientists, and drug development professionals.

Part 1: Elucidating Molecular Vibrations with Infrared Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch or bend. This results in a unique spectral "fingerprint" that allows for the identification of the functional groups present in a molecule.

Predicted Infrared Spectral Data for this compound

The IR spectrum of this compound is predicted to exhibit several key absorption bands corresponding to its distinct structural features. The precise position of these bands is influenced by the electronic effects of the various substituents on the benzophenone core.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale and Field Insights |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as found in the two phenyl rings.[1][2] |

| Alkyl C-H Stretch | 2975 - 2850 | Medium to Weak | This band arises from the C-H stretching vibrations of the methyl (-CH₃) group.[1] |

| Carbonyl (C=O) Stretch | ~1665 - 1685 | Strong | This is one of the most intense and diagnostic peaks in the spectrum. The conjugation of the carbonyl group with both aromatic rings lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). The electron-withdrawing effects of the chlorine and fluorine atoms are expected to slightly increase the frequency, while the electron-donating methyl group may have a minor counteracting effect. The balance of these substituent effects dictates the final position of this strong absorption. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) | The phenyl rings give rise to a series of absorptions in this region due to in-plane carbon-carbon bond stretching vibrations.[1][2] |

| C-F Stretch | 1250 - 1100 | Strong | The carbon-fluorine bond is highly polarized, resulting in a strong absorption band in the fingerprint region of the spectrum. |

| C-Cl Stretch | 850 - 550 | Medium to Strong | The carbon-chlorine stretching vibration is also found in the fingerprint region and can be a useful diagnostic peak.[1] |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A robust and reproducible IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Diamond or Germanium ATR Accessory

Procedure:

-

Background Scan: With a clean and empty ATR crystal, perform a background scan to acquire a spectrum of the ambient environment (e.g., CO₂, water vapor). This will be subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. This is crucial for obtaining a strong and well-resolved spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Logical Workflow for IR Spectral Analysis

Caption: A stepwise workflow for the systematic interpretation of the IR spectrum of this compound.

Part 2: Unraveling the Molecular Structure with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a wealth of information about the molecule's structure and elemental composition.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak and a series of characteristic fragment ions. The presence of a chlorine atom will result in a distinctive isotopic pattern for any chlorine-containing fragment, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

| 248/250 | [C₁₄H₁₀ClFO]⁺˙ | - | Molecular ion (M⁺˙). Its presence confirms the molecular weight of the compound. The M+2 peak is due to the ³⁷Cl isotope. |

| 213/215 | [C₁₃H₁₀FO]⁺ | Cl | Loss of a chlorine radical from the molecular ion. |

| 139 | [C₈H₈FO]⁺ | C₆H₄Cl | Cleavage of the bond between the carbonyl carbon and the 2-chlorophenyl ring, with the charge retained on the fluorinated and methylated fragment. |

| 125 | [C₇H₄FO]⁺ | C₇H₆Cl | Formation of the 4-fluoro-3-methylbenzoyl cation. |

| 111/113 | [C₆H₄Cl]⁺ | C₈H₆FO | Formation of the chlorophenyl cation. |

| 95 | [C₆H₄F]⁺ | C₈H₆ClO | Formation of the fluorophenyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation is driven by the stability of the resulting carbocations and neutral radicals. The primary cleavage events are expected to occur at the bonds adjacent to the carbonyl group.

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for analyzing volatile and thermally stable compounds like this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., HP-5MS or equivalent)

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 20:1) to avoid overloading the column.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

-

-

Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will acquire a mass spectrum for each eluting peak. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (carbonyl, aromatic rings, methyl, C-F, and C-Cl bonds), while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. This synergistic approach, grounded in a thorough understanding of the underlying principles and supported by robust experimental protocols, ensures the highest level of scientific integrity and is an indispensable tool in modern chemical research and development.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 2-Chloro-4'-fluorobenzophenone. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

-

Deb, K. K., & Zielinski, W. L. (1974). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Spectroscopy Letters, 7(4-5), 193-201. [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoro-3'-methylbenzophenone, a halogenated diaryl ketone of significant interest in synthetic and medicinal chemistry. While the specific discovery of this compound is not prominently documented, its existence is a logical extension of the well-established Friedel-Crafts acylation reaction, a cornerstone of organic synthesis developed in the late 19th century. This guide will detail the plausible synthetic routes, rooted in fundamental chemical principles, and provide detailed experimental protocols. We will explore the physicochemical properties of the molecule and discuss its potential applications as a key intermediate in the development of novel pharmaceuticals and advanced materials, drawing parallels from structurally similar benzophenone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Benzophenone Scaffold